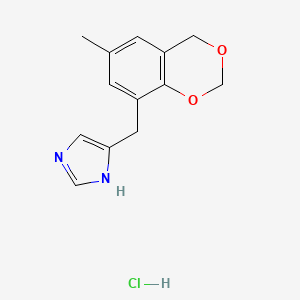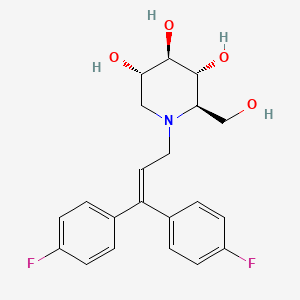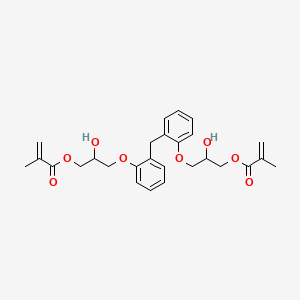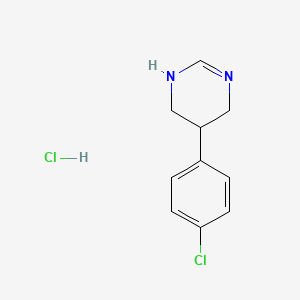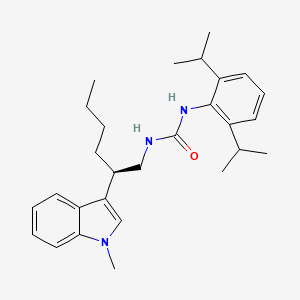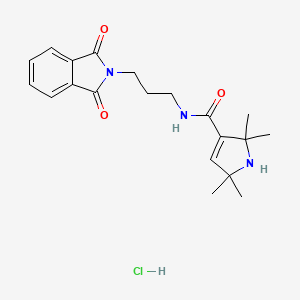
N-(3-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminopropyl)phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminopropyl)phthalimide is a complex organic compound that features a unique structure combining a pyrroline ring with a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminopropyl)phthalimide typically involves multiple steps. One common approach is to start with the preparation of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, which can be synthesized through the reaction of 2,2,5,5-tetramethyl-3-pyrroline with a suitable carboxylating agent . This intermediate is then reacted with 3-aminopropylphthalimide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminopropyl)phthalimide can undergo various chemical reactions, including:
Oxidation: The pyrroline ring can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrroline ring can yield nitroxide radicals, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
N-(3-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminopropyl)phthalimide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the synthesis of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminopropyl)phthalimide involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, its derivatives have been shown to affect ion channels in cardiac cells, leading to antiarrhythmic effects .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: A precursor in the synthesis of the target compound.
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy: A related compound with similar structural features.
Uniqueness
N-(3-(2,2,5,5-Tetramethyl-3-pyrroline-3-carbonyl)aminopropyl)phthalimide is unique due to its combination of a pyrroline ring and a phthalimide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
93799-04-3 |
|---|---|
Molecular Formula |
C20H26ClN3O3 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H25N3O3.ClH/c1-19(2)12-15(20(3,4)22-19)16(24)21-10-7-11-23-17(25)13-8-5-6-9-14(13)18(23)26;/h5-6,8-9,12,22H,7,10-11H2,1-4H3,(H,21,24);1H |
InChI Key |
SBDGLOCJEHFMLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



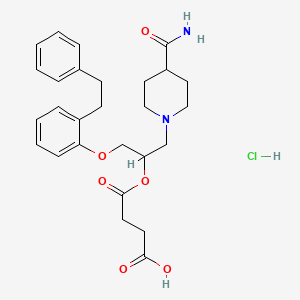

![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)

